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Compound of Interest

Compound Name: (2S)-1-phenoxypropan-2-amine

CAS No.: 45972-73-4

Cat. No.: B1598837

Get Quote

Executive Summary & Structural Analysis
1-phenoxypropan-2-amine is a critical chiral building block in medicinal chemistry, serving as a

structural motif in beta-blockers, muscle relaxants, and various CNS-active agents. Unlike its

phenyl-alkyl analogs (e.g., amphetamine), the ether linkage in this molecule introduces distinct

metabolic stability and polarity profiles.

From a process chemistry perspective, the synthesis hinges on the efficient construction of the

C-O-C ether bond and the subsequent introduction of the amine functionality at the chiral

center.

Key Challenges:

Regioselectivity: Preventing the formation of the unwanted primary amine isomer (2-

phenoxypropan-1-amine) during epoxide opening.

Polymerization: Phenoxyacetone intermediates are prone to aldol-like self-condensation

under basic conditions.
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Enantiopurity: The (S)-enantiomer is often the pharmacophore of interest, necessitating

asymmetric synthesis or resolution.

Retrosynthetic Analysis
We approach the synthesis through three distinct disconnections. The choice of pathway

depends on the available equipment (high-pressure hydrogenation vs. standard glassware)

and the requirement for enantiopurity.
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Figure 1: Retrosynthetic disconnection showing the two primary routes: the ketone route (left)

and the alcohol route (right).

Pathway A: Reductive Amination of Phenoxyacetone
(Recommended for Lab Scale)
This pathway offers the highest control over stoichiometry and avoids high-pressure reactors. It

proceeds via the Williamson ether synthesis followed by reductive amination.

Step 1: Synthesis of Phenoxyacetone
Reagents: Phenol, Chloroacetone, Potassium Carbonate (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1598837/docs?utm_src=pdf-body-img#technical-guide-synthesis-pathways-for-1-phenoxypropan-2-amine-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


), Potassium Iodide (KI).[1]

Solvent: Acetone (anhydrous).

Mechanism:

displacement of chloride by the phenoxide anion. KI acts as a Finkelstein catalyst, converting
the alkyl chloride to the more reactive alkyl iodide in situ.

Protocol:

Charge a 3-neck flask with Phenol (1.0 eq) and anhydrous Acetone (10 vol).

Add

(1.5 eq) and KI (0.1 eq).[1] Stir at room temperature for 30 min to generate the phenoxide.

Add Chloroacetone (1.1 eq) dropwise over 1 hour. Caution: Chloroacetone is a potent

lachrymator.

Reflux at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve residue in Ethyl Acetate,

wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over

.

Yield: Expect 85-90% of a yellow oil.

Step 2: Reductive Amination
We utilize Sodium Cyanoborohydride (

) for its selectivity toward imines over ketones at pH 6, minimizing alcohol side products.

Reagents: Phenoxyacetone, Ammonium Acetate (

),

.
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Solvent: Methanol.[2]

Protocol:

Dissolve Phenoxyacetone (1.0 eq) and

(10.0 eq) in Methanol.

Add

(0.7 eq) portion-wise.

Adjust pH to ~6 with glacial acetic acid if necessary.

Stir at ambient temperature for 24-48 hours.

Quench: Add concentrated HCl dropwise until pH < 2 (to decompose excess borohydride

and evolve HCN - Perform in fume hood).

Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).

Purification: Convert to the Hydrochloride salt by bubbling HCl gas through the ether solution

of the free base. Recrystallize from Isopropanol/Ether.

Pathway B: Catalytic Amination of 1-Phenoxy-2-
propanol (Industrial Scale)
This route utilizes the commodity chemical Propylene Oxide and is preferred for bulk

manufacturing due to atom economy.

Step 1: Regioselective Epoxide Opening[1]
Reagents: Phenol, Propylene Oxide, Catalyst (

or

).

Conditions: 110°C, Autoclave.
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Selectivity: Attack at the less hindered carbon yields 1-phenoxy-2-propanol (Major) vs. 2-

phenoxy-1-propanol (Minor).

Step 2: High-Pressure Amination
Direct amination of secondary alcohols requires harsh conditions or specific dehydrogenation-

amination catalysts (e.g., Copper-Chromite or Raney Nickel).

Protocol (Based on US Patent 5,420,352):

Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).

Feed: 1-Phenoxy-2-propanol, Liquid Ammonia (excess, 5-10 eq), Hydrogen gas.

Catalyst: Copper-Chromite (

) or Raney Nickel.

Conditions: 200-250°C, 2000-3000 psi

.

Mechanism: The catalyst dehydrogenates the alcohol to the ketone (in situ), which forms the

imine, followed by re-hydrogenation to the amine.

Safety Note: This process operates above the flash point of reactants and involves high-

pressure hydrogen. Blast shielding is mandatory.

Pathway C: Enantioselective Biocatalysis (The
"Green" Route)
For drug development requiring the (S)-isomer (CAS 45972-73-4), chemical resolution of the

racemate is inefficient (50% max yield). Biocatalysis offers 100% theoretical yield via dynamic

kinetic resolution or asymmetric synthesis.

System:

-Transaminase (
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Figure 2: Biocatalytic transamination pathway yielding high enantiopurity.

Protocol:

Buffer: Phosphate buffer (pH 7.5) containing PLP (Pyridoxal-5'-phosphate) cofactor (1 mM).

Substrate: Phenoxyacetone (50 mM) dissolved in DMSO (5% v/v).

Enzyme: Commercial

-Transaminase (e.g., Codexis or similar screening kit).

Amine Donor: Isopropylamine (1 M).

Incubation: 30°C, 24 hours, mild agitation.

Workup: Acidify to pH 2, extract ketone (unreacted), basify to pH 12, extract amine.

Analytical Characterization & Specifications
To validate the synthesis, the following analytical signatures must be met.
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Parameter Specification Method

Appearance
Clear, light yellow oil (Free

base)
Visual

1H NMR (CDCl3)

7.3-6.9 (m, 5H, Ar-H), 3.9-3.7

(m, 2H,

), 3.3 (m, 1H,

), 1.1 (d, 3H,

)

400 MHz NMR

Purity > 98.0% HPLC (C18, ACN/Water)

Enantiomeric Excess > 99% (for Chiral route) Chiral HPLC (Chiralcel OD-H)

Water Content < 0.5% Karl Fischer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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